molecular formula C43H51N3O11 B1679331 利福昔明 CAS No. 80621-81-4

利福昔明

货号 B1679331
CAS 编号: 80621-81-4
分子量: 785.9 g/mol
InChI 键: NZCRJKRKKOLAOJ-XRCRFVBUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rifaximin is a non-systemic oral antibiotic derived from rifampin and characterized by a broad spectrum of antibacterial activity against Gram-positive and -negative, aerobic and anaerobic bacteria . It was first approved in Italy in 1987 and afterwards in many other worldwide countries for the treatment of several gastrointestinal diseases .


Synthesis Analysis

Rifaximin is obtained by the reaction between rifamycin O and 2-amino-4-methylpyridine . The stability of rifaximin-based samples were studied for 6 months, without interruption, under controlled conditions of temperature and humidity in a climatic chamber .


Molecular Structure Analysis

Rifaximin (C43H51N3O11, MW1⁄4785.9Da) is a rifamycin antimicrobial agent and a structural analog of rifampin . The chemical structure of rifaximin presents aromatic amine, secondary alcohol, secondary amine, aromatic ring, alkane, ketone, ester, C = N, secondary amide, alkene .


Chemical Reactions Analysis

Rifaximin-based samples were subjected to acidic, basic, neutral, oxidative and photolytic degradation . Degradation products did not interfere in the quantification of the rifaximin, so the method can be considered indicative of stability .


Physical And Chemical Properties Analysis

Predicted properties for log P for rifaximin according to ALOGPS and ChemAxon are 4.94 and 4.37, respectively, pKa (strongest acidic) 3.66 and pKa (strongest basic) 11.87, according to ChemAxon and water solubility 0.00738 mg mL −1 according to ALOGPS .

科学研究应用

1. 对胃肠道疾病的影响

利福昔明因其对各种胃肠道疾病的影响而被广泛研究。在功能性胃肠道疾病中,它已知可以调节回肠细菌群落,减少肠粘膜的亚临床炎症,并改善肠道屏障功能,从而降低内脏高敏感性 (Xu et al., 2014)。此外,利福昔明通过影响结肠菌群及其代谢,增加双歧杆菌、阿托波菌和粪杆菌 prausnitzii 等有益菌的浓度,并改变微生物代谢谱,在治疗克罗恩病中显示出有益作用 (Maccaferri et al., 2010).

2. 在肝硬化和肝病中的作用

利福昔明用于肝硬化患者,以预防复发性肝性脑病 (HE)。它在调节肠道微生物组、影响肠肝轴方面具有潜在益处,并且可能干扰失代偿性肝硬化中的全身炎症综合征、门静脉高压和细菌感染等重大事件 (Caraceni et al., 2021)。此外,它在维持显性肝性脑病缓解期的长期使用中是安全且耐受性良好的 (Mullen et al., 2014).

3. 在肠易激综合征中的疗效

利福昔明已证明对缓解慢性功能性腹胀和胀气症状有效,包括肠易激综合征 (IBS) 患者。症状的改善与氢呼气排泄的减少相关 (Sharara et al., 2006)。它还有益于治疗与细菌菌群改变相关的胃肠道疾病,如 IBS 和小肠细菌过度生长 (SIBO),改善整体症状并根除很大比例患者的 SIBO (Pimentel, 2009).

4. 肠道微生物群的调节

利福昔明具有调节肠道微生物群的能力,而不会对需氧粪便菌群产生重大改变。这种调节可能对小肠中的病原体比结肠中的病原体更有效,并且可能改变肠道病原体的毒力 (Huang & Dupont, 2005)。它的给药导致微生物群落和代谢谱的特定变化,而不会显着改变人类结肠微生物群的整体结构 (Ponziani et al., 2016).

5. 对其他胃肠道和肝脏疾病的影响

利福昔明可有效治疗旅行者腹泻和功能性腹胀、小肠细菌过度生长以及预防复发性显性肝性脑病。还有证据表明它可用于并发症不复杂的憩室病和预防复发性憩室炎。由于全身吸收最小且耐药性发展有限,其安全性得到增强 (Shayto et al., 2016).

安全和危害

Rifaximin should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

Rifaximin has been used for many years for traveler’s diarrhea with no apparent increase in resistance levels in causative pathogens . Further, rifaximin retains its efficacy after long-term and recurrent usage in chronic gastrointestinal disorders . There are numerous reasons why the risk of microbial resistance to rifaximin may be lower than that for other agents . Further studies are required to assess the possible correlation between in vitro resistance and rifaximin efficacy .

属性

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H51N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-51H,1-10H3,(H,45,53)/b12-11+,17-15+,21-13-/t20-,22+,23+,24+,27-,35-,36+,39+,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCRJKRKKOLAOJ-XRCRFVBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H51N3O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045998
Record name Rifaximin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

785.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Rifaximin acts by inhibiting RNA synthesis in susceptible bacteria by binding to the beta-subunit of bacterial deoxyribonucleic acid (DNA)-dependent ribonucleic acid (RNA) polymerase enzyme. This binding blocks translocation, which stops transcription.
Record name Rifaximin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01220
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Rifaximin

CAS RN

80621-81-4
Record name Rifaximin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080621814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rifaximin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01220
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rifaximin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-(Epoxypentadeca[1,11,13]trienimino)benzofuro[4,5-e]pyrido[1,2-a]benzimidazole-1,15(2H)-dione, 25-(acetyloxy)-5,6,21,23-tetrahydroxy-27-methoxy-2,4,11,16,20,22,24,26-octamethyl-, (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.624
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RIFAXIMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L36O5T016N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rifaximin
Reactant of Route 2
Rifaximin
Reactant of Route 3
Rifaximin
Reactant of Route 4
Rifaximin
Reactant of Route 5
Rifaximin
Reactant of Route 6
Reactant of Route 6
Rifaximin

Citations

For This Compound
27,500
Citations
M Pimentel - Expert opinion on investigational drugs, 2009 - Taylor & Francis
… efficacy of rifaximin with other … rifaximin than with neomycin or all other antibiotics (rifaximin, 69%; neomycin, 38% (p < 0.01 versus rifaximin); all antibiotics, 44% (p < 0.01 versus rifaximin…
Number of citations: 157 www.tandfonline.com
SB Menees, M Maneerattannaporn… - Official journal of the …, 2012 - journals.lww.com
… Though the poor systemic absorption of rifaximin should minimize the risk of developing rifaximin resistance outside of the gastrointestinal tract, the possible development of rifaximin-…
Number of citations: 358 journals.lww.com
A Rivkin, S Gim - Clinical Therapeutics, 2011 - Elsevier
… This review focuses primarily on the additional indication for rifaximin in secondary prevention of acute HE episodes and discusses emerging data on the use of rifaximin in irritable …
Number of citations: 85 www.sciencedirect.com
NM Bass, KD Mullen, A Sanyal… - … England Journal of …, 2010 - Mass Medical Soc
Background Hepatic encephalopathy is a chronically debilitating complication of hepatic cirrhosis. The efficacy of rifaximin, a minimally absorbed antibiotic, is well documented in the …
Number of citations: 458 www.nejm.org
M Pimentel, A Lembo, WD Chey, S Zakko… - New england journal …, 2011 - Mass Medical Soc
Background Evidence suggests that gut flora may play an important role in the pathophysiology of the irritable bowel syndrome (IBS). We evaluated rifaximin, a minimally absorbed …
Number of citations: 236 www.nejm.org
JA Adachi, HL DuPont - Clinical infectious diseases, 2006 - academic.oup.com
… shown that rifaximin has minimal … rifaximin 64 µg/mL, after 7 and 14 days of rifaximin administration in 3 of 6 groups tested [27]. The MIC 50 and MIC 90 of coliforms from the rifaximin …
Number of citations: 171 academic.oup.com
ZD Jiang, HL DuPont - Chemotherapy, 2005 - karger.com
… The objective of this project is to review the in vitro and in vivo activity of rifaximin against … cocci and their resistance to rifaximin. The available data suggest that rifaximin is active in vitro …
Number of citations: 182 karger.com
DB Huang, HL DuPont - Journal of Infection, 2005 - Elsevier
Rifaximin is a poorly absorbed rifamycin antimicrobial drug with in vitro activity against Gram… rifampin, appears to be unusual with rifaximin. Rifaximin shortens the duration of travelers' …
Number of citations: 120 www.sciencedirect.com
AI Sharara, E Aoun, H Abdul-Baki… - Official journal of the …, 2006 - journals.lww.com
… a significant difference in global symptom relief with rifaximin versus placebo (41.3% vs 22.9… the rifaximin group (p< 0.05). Among patients with IBS, a favorable response to rifaximin was …
Number of citations: 450 journals.lww.com
P Caraceni, V Vargas, E Solà, C Alessandria… - …, 2021 - Wiley Online Library
… ( 4 ) It rapidly became apparent that beyond HE, rifaximin could have … on rifaximin in the management of HE in cirrhosis but also on other documented or potential targets of rifaximin, …
Number of citations: 68 aasldpubs.onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。